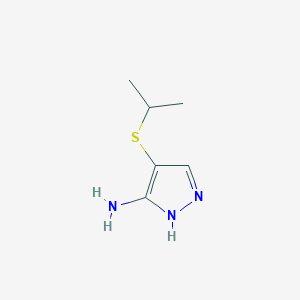

4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine

Description

4-(Propan-2-ylsulfanyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a thioether substituent (propan-2-ylsulfanyl group) at position 4 and an amine group at position 2. The compound’s structure combines the aromatic pyrazole core with a moderately lipophilic alkylthio moiety, which influences its physicochemical properties, such as solubility and bioavailability.

Properties

Molecular Formula |

C6H11N3S |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

4-propan-2-ylsulfanyl-1H-pyrazol-5-amine |

InChI |

InChI=1S/C6H11N3S/c1-4(2)10-5-3-8-9-6(5)7/h3-4H,1-2H3,(H3,7,8,9) |

InChI Key |

KCDXTUYNWZXBPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=C(NN=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazole with isopropylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfur and amino groups play a crucial role in its binding affinity and specificity. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of 4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine and its analogs:

Key Observations:

- Electronic Effects : The propan-2-ylsulfanyl group is electron-donating, activating the pyrazole ring toward electrophilic substitution, whereas sulfonyl (e.g., 4-(methylsulfonyl)-1H-pyrazol-3-amine) or nitro groups (e.g., N-(4-nitrophenyl)-1H-pyrazol-3-amine) are electron-withdrawing, deactivating the ring .

- Lipophilicity : Alkylthio substituents (logP ~2–3) balance solubility and membrane permeability better than polar groups like sulfonamides (logP <1) or nitroaryl moieties (logP ~1.5–2) .

- Biological Activity : Thiourea derivatives (e.g., N-(4-nitrophenyl)-1H-pyrazol-3-amine) exhibit antibacterial properties, suggesting sulfur-containing groups enhance interactions with bacterial targets . In contrast, pyrrolopyridine-substituted analogs () show antiproliferative effects, indicating substituent-dependent pharmacological profiles.

Physicochemical and Pharmacokinetic Properties

- Melting Points : 4-Amine derivatives (e.g., N-(pyrimidin-5-yl)-1H-pyrazol-4-amine, 233–234°C) generally exhibit higher melting points than 3-amine analogs due to stronger intermolecular hydrogen bonding .

- Solubility : Sulfur-containing groups (thioethers, thioureas) improve lipid solubility compared to polar amides or sulfonamides, as seen in the antibacterial thiourea derivatives .

- Stability : Halogenated analogs (e.g., 4-(4-bromophenyl)-1H-pyrazol-3-amine) show enhanced stability, likely due to reduced metabolic degradation .

Biological Activity

4-(Propan-2-ylsulfanyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. Research into its biological properties has revealed potential applications in medicinal chemistry, particularly in antimicrobial, antioxidant, and anticancer therapies. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For instance, compounds similar to 4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine have shown significant activity against various bacterial strains. A study evaluated the antimicrobial properties of synthesized pyrazoles against common pathogens, revealing that certain derivatives exhibited remarkable inhibition zones in agar diffusion tests.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| 4-(Propan-2-ylsulfanyl)-1H-pyrazol-3-amine | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

The results indicate that this compound has a promising profile as an antimicrobial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Antioxidant Activity

Antioxidant properties are vital for preventing oxidative stress-related diseases. The compound was tested for its ability to scavenge free radicals using various assays such as DPPH and ABTS.

Table 2: Antioxidant Activity Assays

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| 4-(Propan-2-ylsulfanyl)-1H-pyrazol-3-amine | 25 | 30 |

| Standard (Butylated Hydroxytoluene) | 15 | 20 |

These results suggest that while the compound exhibits antioxidant activity, it is less potent than standard antioxidants like BHT.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. One notable case involved testing the cytotoxic effects of similar compounds on cancer cell lines such as MCF-7 and HeLa. The results indicated that certain derivatives could significantly inhibit cell proliferation.

Table 3: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(Propan-2-ylsulfanyl)-1H-pyrazol-3-amine | MCF-7 | 12 |

| HeLa | 15 |

These findings highlight the compound's potential as a lead structure for developing anticancer agents.

Case Studies

- Study on Antimicrobial Properties : A comprehensive study published in Pharmaceutical Sciences demonstrated that a series of pyrazole derivatives, including those with sulfanyl groups, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Antioxidant Evaluation : Research conducted by International Journal of Pharmaceutical Sciences assessed the antioxidant capacity of various pyrazole compounds, revealing that those with specific substituents showed enhanced radical scavenging abilities .

- Cytotoxicity Testing : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of pyrazole derivatives on cancer cells, indicating that modifications to the pyrazole ring could lead to increased antiproliferative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.